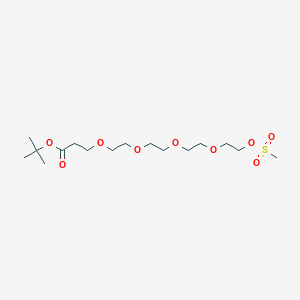

MS-PEG5-t-butyl ester

Descripción

Propiedades

IUPAC Name |

tert-butyl 3-[2-[2-[2-(2-methylsulfonyloxyethoxy)ethoxy]ethoxy]ethoxy]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32O9S/c1-16(2,3)25-15(17)5-6-20-7-8-21-9-10-22-11-12-23-13-14-24-26(4,18)19/h5-14H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVBWEENGLLFLLY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOS(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32O9S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Amino-PEG5-t-butyl Ester

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Amino-PEG5-t-butyl ester, a heterobifunctional linker widely utilized in biomedical research and drug development. It details its chemical properties, applications, and experimental protocols, with a focus on its role in the construction of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Concepts: Introduction to Amino-PEG5-t-butyl ester

Amino-PEG5-t-butyl ester is a versatile chemical tool featuring a polyethylene (B3416737) glycol (PEG) spacer of five ethylene (B1197577) glycol units. This structure imparts hydrophilicity, which can improve the solubility and pharmacokinetic properties of the molecules it modifies.[1][2] It is a heterobifunctional linker, meaning it possesses two different reactive functional groups at its termini:

-

A primary amine (-NH2): This group readily reacts with activated esters, such as N-hydroxysuccinimide (NHS) esters, to form stable amide bonds.[3][4]

-

A t-butyl ester (-COOtBu): This is a protecting group for a carboxylic acid. The t-butyl group can be selectively removed under acidic conditions, such as with trifluoroacetic acid (TFA), to reveal a free carboxylic acid.[2][3]

This orthogonal reactivity allows for a stepwise and controlled approach to bioconjugation, making it a valuable component in the synthesis of complex biomolecules.[2]

Physicochemical Properties

The key physicochemical properties of Amino-PEG5-t-butyl ester are summarized in the table below.

| Property | Value | Source |

| Chemical Formula | C17H35NO7 | [1] |

| Molecular Weight | 365.46 g/mol | [1] |

| CAS Number | 1446282-18-3 | [1] |

| Appearance | Liquid | [1] |

| Purity | ≥95% | [1] |

| Storage Temperature | -20°C | [1] |

| Solubility | Soluble in aqueous and organic solvents | [3] |

| Synonyms | tert-Butyl-1-amino-3,6,9,12,15-pentaoxaoctadecan-18-oate, H2N-PEG5-CH2CH2COOtBu | [1] |

Applications in Drug Development

The unique structure of Amino-PEG5-t-butyl ester makes it a valuable linker in several drug development applications, most notably in the fields of Antibody-Drug Conjugates and PROTACs.

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic agent. The linker plays a crucial role in the stability and efficacy of an ADC. Amino-PEG5-t-butyl ester can be used to attach a drug payload to an antibody. The PEG component enhances the solubility and stability of the ADC, while the bifunctional nature of the linker allows for controlled conjugation.[3][]

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system. A PROTAC consists of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, connected by a linker. The linker's length and composition are critical for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.[6][7] PEG linkers like Amino-PEG5-t-butyl ester are commonly used in PROTAC design due to their hydrophilicity and tunable length.[8][9]

Experimental Protocols

The following are illustrative experimental protocols for the use of Amino-PEG5-t-butyl ester. These should be adapted and optimized for specific applications.

Deprotection of the t-butyl Ester

This protocol describes the removal of the t-butyl protecting group to expose the carboxylic acid.

Materials:

-

Amino-PEG5-t-butyl ester

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Anhydrous sodium sulfate (B86663) (Na2SO4)

-

Rotary evaporator

Procedure:

-

Dissolve the Amino-PEG5-t-butyl ester in a 1:1 mixture of DCM and TFA.

-

Stir the solution at room temperature for 2-4 hours.

-

Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Once the reaction is complete, remove the DCM and TFA under reduced pressure using a rotary evaporator.

-

Dissolve the residue in DCM and wash with water (2x) and then with saturated sodium chloride solution (1x).

-

Dry the organic phase over anhydrous Na2SO4, filter, and concentrate to yield the deprotected product.

Conjugation to a Payload (via Amide Bond Formation)

This protocol describes the conjugation of the deprotected linker to a payload containing a primary amine.

Materials:

-

Deprotected Amino-PEG5-acid

-

Payload with a primary amine (e.g., MMAE)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent

-

N-Hydroxysuccinimide (NHS)

-

Anhydrous Dimethylformamide (DMF)

Procedure:

-

Dissolve the deprotected Amino-PEG5-acid and NHS (1.1 equivalents) in anhydrous DMF.

-

Add DCC (1.1 equivalents) to the solution and stir at room temperature for 1-2 hours to form the NHS ester.

-

In a separate flask, dissolve the amine-containing payload in anhydrous DMF.

-

Add the activated Amino-PEG5-NHS ester solution to the payload solution.

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction by TLC or LC-MS.

-

Purify the resulting conjugate by flash chromatography or preparative HPLC.

Antibody Conjugation (via NHS Ester)

This protocol outlines a general procedure for conjugating the payload-linker construct to a monoclonal antibody.

Materials:

-

Monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4)

-

Payload-linker construct with an NHS ester

-

Quenching solution (e.g., 1M Tris-HCl, pH 8.0)

-

Size-exclusion chromatography (SEC) column

Procedure:

-

Prepare the antibody at a concentration of 1-10 mg/mL in an amine-free buffer like PBS at pH 7.2-8.0.

-

Dissolve the payload-linker-NHS ester construct in an organic solvent like DMSO immediately before use.

-

Add a 5-20 fold molar excess of the payload-linker-NHS ester solution to the antibody solution. The final concentration of the organic solvent should be kept below 10% (v/v).

-

Incubate the reaction at room temperature for 1-2 hours or at 4°C for 4-6 hours with gentle mixing.

-

Quench the reaction by adding a quenching solution to a final concentration of 50-100 mM.

-

Purify the resulting ADC using a size-exclusion chromatography column to remove unconjugated payload-linker and other small molecules.

-

Characterize the ADC to determine the drug-to-antibody ratio (DAR).

Mandatory Visualizations

Logical Workflow for ADC Synthesis

Caption: Workflow for the synthesis of an Antibody-Drug Conjugate.

PROTAC Mechanism of Action

Caption: Mechanism of action of a PROTAC utilizing a PEG linker.

References

- 1. Amino-PEG5-t-butyl ester = 95 1446282-18-3 [sigmaaldrich.com]

- 2. Amino-PEG5-CH2CO2-t-butyl ester | CAS: 2231845-67-1 | AxisPharm [axispharm.com]

- 3. medkoo.com [medkoo.com]

- 4. Amino PEG, Amino linker, PEG Amine, Crosslinker | BroadPharm [broadpharm.com]

- 6. Single amino acid–based PROTACs trigger degradation of the oncogenic kinase BCR–ABL in chronic myeloid leukemia (CML) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 9. precisepeg.com [precisepeg.com]

An In-depth Technical Guide to PEG5-t-butyl Esters in Research and Drug Development

This guide provides a comprehensive overview of methoxy-PEG5-t-butyl ester (mPEG5-t-butyl ester) and related functionalized PEG5-t-butyl ester derivatives, which are pivotal tools in modern drug development and biomedical research. These molecules serve as versatile linkers and spacers, enhancing the solubility, stability, and pharmacokinetic profiles of various therapeutic agents.

Core Concepts: Understanding mPEG5-t-butyl Ester

It is probable that "MS-PEG5-t-butyl ester" refers to methoxy-PEG5-t-butyl ester, commonly abbreviated as mPEG5-t-butyl ester. This molecule consists of a monomethyl ether-capped polyethylene (B3416737) glycol (PEG) chain of five ethylene (B1197577) glycol units, terminating in a t-butyl ester group. The t-butyl ester serves as a protecting group for a carboxylic acid, which can be deprotected under acidic conditions for subsequent conjugation reactions.

A summary of the key quantitative data for mPEG5-t-butyl ester is presented below.

| Property | Value | Source |

| Molecular Formula | C16H32O7 | PubChem[1] |

| Molecular Weight | 336.42 g/mol | PubChem[1] |

| IUPAC Name | tert-butyl 3-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]propanoate | PubChem[1] |

| CAS Number | 874208-93-2 | PubChem[1] |

| SMILES | CC(C)(C)OC(=O)CCOCCOCCOCCOCCOC | PubChem[1] |

The Versatility of Functionalized PEG5-t-butyl Esters

The core PEG5-t-butyl ester structure can be modified with various functional groups to create heterobifunctional linkers. These linkers are instrumental in connecting different molecular entities, such as a targeting ligand and a therapeutic payload in an antibody-drug conjugate (ADC), or a target-binding moiety and an E3 ligase ligand in a proteolysis-targeting chimera (PROTAC).

Below is a table summarizing various functionalized PEG5-t-butyl ester derivatives and their respective molecular weights.

| Derivative | Chemical Formula | Molecular Weight ( g/mol ) | Key Applications |

| Hydroxy-PEG5-t-butyl ester | C17H34O8 | 366.45 | Building block for more complex linkers, bioconjugation. |

| Bis-PEG5-t-butyl ester | C22H42O9 | 450.57 | PROTAC linker.[2] |

| Amino-PEG5-t-butyl ester | C17H35NO7 | 365.47 | Bioconjugation to carboxylic acids or activated esters, used in ADCs and PROTACs.[3][4][5][6][7][8][9][10] |

| Aldehyde-Phenyl-PEG5-t-butyl ester | C22H34O8 | 426.5 | Selective coupling with amines, reversible modifications, drug delivery.[11] |

Experimental Protocols: A General Workflow for Bioconjugation

The following is a generalized experimental workflow for the use of a heterobifunctional PEG5-t-butyl ester linker, for instance, Amino-PEG5-t-butyl ester, in a bioconjugation reaction.

-

Deprotection of the t-butyl ester: The t-butyl ester group is typically removed under acidic conditions to yield the free carboxylic acid. A common method involves treating the PEG linker with trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM). The reaction is usually performed at room temperature and monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Activation of the Carboxylic Acid: The newly deprotected carboxylic acid is then activated to facilitate reaction with an amine group on the target molecule. This is often achieved by converting the carboxylic acid to an N-hydroxysuccinimide (NHS) ester using reagents like N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS).

-

Conjugation to the Target Molecule: The activated PEG linker (e.g., the NHS ester) is then reacted with the target molecule, which typically possesses a primary amine (e.g., the lysine (B10760008) residues on a protein or antibody). The reaction is usually carried out in a buffer at a specific pH to ensure the reactivity of the amine groups.

-

Purification and Characterization: The final conjugate is purified to remove any unreacted components. Common purification techniques include size-exclusion chromatography (SEC), affinity chromatography, or dialysis. The purified conjugate is then characterized to confirm its identity, purity, and the degree of labeling, often using methods like SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy.

Applications in Drug Development

PEG-t-butyl ester derivatives are widely used in the pharmaceutical industry to improve the properties of therapeutic molecules.[12]

-

PEGylation: The attachment of PEG chains (PEGylation) to proteins, peptides, or small molecules can enhance their solubility and stability, reduce immunogenicity, and prolong their circulation half-life.[13]

-

Antibody-Drug Conjugates (ADCs): Heterobifunctional PEG linkers are used to connect a potent cytotoxic drug to a monoclonal antibody, enabling targeted delivery of the drug to cancer cells.[4]

-

PROTACs: In the development of PROTACs, PEG linkers are crucial for tethering a target-binding molecule to an E3 ligase-recruiting molecule, leading to the targeted degradation of a specific protein.[4]

-

Drug Delivery and Surface Modification: These linkers are used to functionalize nanoparticles, liposomes, and other drug delivery systems to improve their biocompatibility and targeting capabilities.[11][12][13]

Logical Relationships in Application

The following diagram illustrates the logical relationship of how a functionalized PEG5-t-butyl ester is utilized in the construction of a complex therapeutic agent like an ADC or a PROTAC.

References

- 1. Mpeg5-t-butyl ester | C16H32O7 | CID 57890909 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. medkoo.com [medkoo.com]

- 4. Amino-PEG5-t-butyl ester ≥95% | 1446282-18-3 [sigmaaldrich.com]

- 5. chemimpex.com [chemimpex.com]

- 6. glycomindsynth.com [glycomindsynth.com]

- 7. PubChemLite - Amino-peg5-t-butyl ester (C17H35NO7) [pubchemlite.lcsb.uni.lu]

- 8. chemimpex.com [chemimpex.com]

- 9. Amino-PEG5-t-butyl ester, 1446282-18-3 | BroadPharm [broadpharm.com]

- 10. chemimpex.com [chemimpex.com]

- 11. Ald-Ph-PEG5-t-butyl ester - CD Bioparticles [cd-bioparticles.net]

- 12. PEG-t-butyl ester | t-butyl ester-PEG linkers | AxisPharm [axispharm.com]

- 13. Amino-PEG5-CH2CO2-t-butyl ester | CAS: 2231845-67-1 | AxisPharm [axispharm.com]

An In-depth Technical Guide to MS-PEG5-t-butyl Ester

This guide provides a comprehensive overview of MS-PEG5-t-butyl ester, a heterobifunctional linker molecule increasingly utilized in biomedical research and drug development. Designed for researchers, scientists, and professionals in the field, this document details the structure, properties, and applications of this compound, with a focus on its role in bioconjugation and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs).

Introduction

This compound, more commonly known as methoxy-PEG5-t-butyl ester (mPEG5-t-butyl ester), is a well-defined, monodisperse polyethylene (B3416737) glycol (PEG) derivative. It features a methoxy (B1213986) group at one terminus, providing chemical stability and reducing non-specific binding, and a t-butyl ester group at the other. The PEG linker itself is composed of five ethylene (B1197577) glycol units, which imparts hydrophilicity to the molecules it is incorporated into, often improving their solubility and pharmacokinetic properties.[1][2] The t-butyl ester serves as a protecting group for a carboxylic acid, which can be deprotected under acidic conditions to allow for further conjugation.[1][2]

Structure and Chemical Properties

The fundamental structure of mPEG5-t-butyl ester consists of a short PEG chain capped with a methoxy group and a t-butyl ester.

Chemical Structure:

A summary of its key chemical and physical properties is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C16H32O7 | [3] |

| Molecular Weight | 336.42 g/mol | [3] |

| IUPAC Name | tert-butyl 3-(2-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)ethoxy)propanoate | [3] |

| CAS Number | 874208-93-2 | [2][3] |

| Solubility | Soluble in DMSO, DMF, DCM | [2] |

| logP | 0.3 | [3] |

Table 1: Physicochemical Properties of mPEG5-t-butyl ester

Synthesis

A general methodology for the synthesis of methoxypoly(ethylene glycol) and its derivatives, including esters, has been described in the patent literature. While a specific protocol for the 5-unit PEG chain is not detailed, the general approach involves the reaction of a methoxy-PEG alcohol with a suitable activated carboxylic acid derivative in the presence of a coupling agent, or the alkoxylation of a t-butyl ester containing a halide.

A plausible synthetic route, adapted from general esterification procedures, is outlined below.

Caption: General synthetic scheme for mPEG5-t-butyl ester.

Applications in Drug Development and Research

The primary application of mPEG5-t-butyl ester is as a heterobifunctional linker in the construction of more complex molecules, particularly in the fields of bioconjugation and targeted protein degradation.

Bioconjugation

PEGylation, the process of covalently attaching PEG chains to proteins, peptides, or small molecules, is a widely used strategy to improve the pharmacological properties of therapeutics. The hydrophilic PEG chain can increase solubility, extend circulation half-life by reducing renal clearance, and shield the conjugated molecule from enzymatic degradation and immune recognition.

The t-butyl ester of mPEG5-t-butyl ester can be deprotected to reveal a carboxylic acid. This carboxylic acid can then be activated, for example, as an N-hydroxysuccinimide (NHS) ester, which readily reacts with primary amines (e.g., the side chain of lysine (B10760008) residues) on proteins to form stable amide bonds.

Caption: Workflow for protein conjugation using mPEG5-t-butyl ester.

PROTACs and Targeted Protein Degradation

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. A PROTAC molecule consists of a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting the two.

PEG linkers are frequently incorporated into PROTACs to enhance their solubility and cell permeability. The length and composition of the linker are critical for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for efficient degradation. mPEG5-t-butyl ester can serve as a building block for the synthesis of these linkers.

Caption: Role of mPEG5 linker in PROTAC-mediated protein degradation.

Experimental Protocols

General Protocol for Deprotection of the t-Butyl Ester

The t-butyl ester group can be removed under acidic conditions to yield the corresponding carboxylic acid.

-

Dissolve the mPEG5-t-butyl ester in a suitable solvent such as dichloromethane (B109758) (DCM).

-

Add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v).

-

Stir the reaction mixture at room temperature for 1-4 hours.

-

Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, remove the solvent and TFA under reduced pressure.

-

The resulting mPEG5-carboxylic acid can be used in the next step with or without further purification.

General Protocol for Protein Conjugation via NHS Ester Activation

This protocol describes the conjugation of the deprotected and activated mPEG5 linker to a protein.

-

Activation of mPEG5-carboxylic acid:

-

Dissolve the mPEG5-carboxylic acid in an anhydrous aprotic solvent (e.g., DMF or DMSO).

-

Add N-hydroxysuccinimide (NHS) and a carbodiimide (B86325) coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in equimolar amounts or slight excess.

-

Stir the reaction at room temperature for several hours to overnight.

-

The formation of the mPEG5-NHS ester can be confirmed by LC-MS.

-

-

Protein Conjugation:

-

Dissolve the target protein in an amine-free buffer at pH 7.2-8.0 (e.g., phosphate-buffered saline, PBS).[4]

-

Prepare a stock solution of the mPEG5-NHS ester in a water-miscible organic solvent like DMSO or DMF.[4][5]

-

Add the desired molar excess of the mPEG5-NHS ester solution to the protein solution while gently stirring. The final concentration of the organic solvent should typically not exceed 10% (v/v) to avoid protein denaturation.[6]

-

Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.[4][6]

-

Quench the reaction by adding a small amount of an amine-containing buffer (e.g., Tris or glycine).

-

Remove the unreacted PEG reagent and byproducts by dialysis or size-exclusion chromatography.[4][5]

-

Conclusion

This compound is a versatile chemical tool with significant applications in drug development and bioconjugation. Its well-defined structure, hydrophilicity, and bifunctional nature make it an ideal building block for modifying proteins and constructing complex therapeutic modalities like PROTACs. The protocols and data presented in this guide offer a technical foundation for researchers and scientists to effectively utilize this compound in their work.

References

- 1. mPEG5-t-Butyl ester - Taskcm [taskcm.com]

- 2. mPEG5-t-buyl ester Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. Mpeg5-t-butyl ester | C16H32O7 | CID 57890909 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 5. broadpharm.com [broadpharm.com]

- 6. broadpharm.com [broadpharm.com]

An In-depth Technical Guide to the Synthesis of MS-PEG5-t-butyl ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis of MS-PEG5-t-butyl ester, a monodisperse polyethylene (B3416737) glycol (PEG) derivative. This compound is valuable in bioconjugation and drug delivery systems, where the PEG spacer can enhance the solubility, stability, and pharmacokinetic properties of biomolecules. The t-butyl ester group serves as a protecting group for the carboxylic acid, allowing for selective reactions in complex synthetic schemes.

Chemical Properties and Data

Quantitative data for this compound is summarized in the table below. This information is crucial for reaction planning, characterization, and downstream applications.

| Property | Value | Source |

| Molecular Formula | C16H32O7 | PubChem |

| Molecular Weight | 336.42 g/mol | PubChem |

| IUPAC Name | tert-butyl 3-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]propanoate | PubChem |

| CAS Number | 874208-93-2 | PubChem |

Proposed Synthesis Protocol

While a specific, publicly available, step-by-step protocol for the synthesis of this compound is not extensively documented in the provided search results, a scientifically sound and common method involves the esterification of the corresponding carboxylic acid precursor, Methoxy-PEG5-propionic acid. This precursor is commercially available from various suppliers.[1] The tert-butylation can be achieved using several established methods for forming tert-butyl esters.

One common and effective method is the reaction of the carboxylic acid with a tert-butylating agent such as tert-butyl alcohol in the presence of a catalyst, or with isobutylene (B52900) under acidic conditions. Another approach involves the use of di-tert-butyl dicarbonate (B1257347) ((Boc)2O).

Below is a detailed, proposed experimental protocol for the synthesis of this compound from Methoxy-PEG5-propionic acid using di-tert-butyl dicarbonate, a method known for its mild and efficient conditions.

Experimental Protocol: Synthesis of this compound

Materials:

-

Methoxy-PEG5-propionic acid

-

Di-tert-butyl dicarbonate ((Boc)2O)

-

Dichloromethane (B109758) (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)

-

Silica (B1680970) gel for column chromatography

-

Solvents for column chromatography (e.g., Hexanes/Ethyl Acetate (B1210297) mixture)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve Methoxy-PEG5-propionic acid (1.0 eq) in anhydrous dichloromethane (DCM).

-

Addition of Reagents: To the stirred solution, add di-tert-butyl dicarbonate ((Boc)2O) (1.2 eq) followed by a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq).

-

Reaction: Seal the flask and stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution to neutralize any remaining acid. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with dichloromethane (3x). Combine the organic layers.

-

Washing: Wash the combined organic layers with brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

-

Characterization: Confirm the identity and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Visualizing the Synthesis Workflow

The following diagram illustrates the proposed synthetic pathway for this compound.

Caption: Proposed synthesis of this compound.

Signaling Pathways and Applications

This compound itself is not directly involved in signaling pathways. Instead, it serves as a versatile linker and building block in the synthesis of more complex molecules that are used in biological research and drug development. The tert-butyl ester acts as a protected form of a carboxylic acid. This protecting group can be removed under acidic conditions to reveal the free carboxylic acid.[2]

The deprotected molecule, a carboxylic acid-terminated methoxy-PEG5, can then be conjugated to various biomolecules, such as peptides, proteins, or small molecule drugs. This process, known as PEGylation, is widely used to:

-

Enhance Solubility: The hydrophilic PEG chain improves the solubility of hydrophobic drugs in aqueous environments.

-

Increase Stability: PEGylation can protect biomolecules from enzymatic degradation, increasing their in vivo half-life.

-

Reduce Immunogenicity: The PEG chain can shield antigenic sites on proteins, reducing their immunogenicity.

-

Improve Pharmacokinetics: By increasing the hydrodynamic volume of a molecule, PEGylation can reduce renal clearance and prolong circulation time.

The logical workflow for the use of this compound in bioconjugation is depicted below.

Caption: Application workflow of this compound.

References

The Strategic Role of MS-PEG5-t-butyl Ester in PROTAC Development: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to hijack the cell's natural protein disposal system—the ubiquitin-proteasome system (UPS)—to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are composed of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2][3] While the choice of ligands determines the PROTAC's target, the linker is a critical determinant of its overall efficacy, influencing its solubility, cell permeability, and the stability and geometry of the crucial ternary complex (POI-PROTAC-E3 ligase).[3]

Among the diverse array of linkers utilized in PROTAC design, polyethylene (B3416737) glycol (PEG) chains are the most common, found in over half of all reported PROTACs. This guide provides a detailed technical overview of a specific and widely used PEG linker precursor, MS-PEG5-t-butyl ester , and its role in the synthesis and function of potent protein degraders.

Core Concepts: The Function of the Linker in PROTACs

The linker in a PROTAC molecule is not a passive spacer. Its length, composition, and attachment points are critical parameters that must be empirically optimized for each specific POI and E3 ligase pair. An optimal linker facilitates the formation of a stable and productive ternary complex, which is essential for the efficient transfer of ubiquitin from the E2-conjugating enzyme to the POI, marking it for degradation by the proteasome.

The general mechanism of PROTAC action is depicted in the signaling pathway below.

References

The Strategic Role of MS-PEG5-t-butyl Ester in Targeted Protein Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable"[1]. A key technology in this field is the use of Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to selectively eliminate target proteins[2][3]. A PROTAC molecule consists of three components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two[2][]. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the target protein and the E3 ligase[1][5].

This technical guide provides an in-depth overview of MS-PEG5-t-butyl ester, a polyethylene (B3416737) glycol (PEG)-based linker, and its application in the synthesis of PROTACs for targeted protein degradation.

The Importance of the Linker in PROTAC Design

The linker in a PROTAC is not merely a passive spacer; its length, composition, and attachment points significantly impact the molecule's overall performance. A well-designed linker optimizes the formation of a productive ternary complex (POI-PROTAC-E3 ligase), leading to efficient ubiquitination and subsequent degradation of the target protein[1][5]. PEG linkers have become particularly prevalent in PROTAC design, with some analyses indicating their use in over 50% of reported PROTACs[2].

The popularity of PEG linkers stems from several key advantages:

-

Enhanced Solubility and Hydrophilicity: The repeating ethylene (B1197577) glycol units in PEG linkers impart hydrophilicity, which can significantly improve the aqueous solubility of often large and hydrophobic PROTAC molecules[5].

-

Improved Cell Permeability: By modulating the physicochemical properties of the PROTAC, PEG linkers can influence its ability to cross cell membranes[6].

-

Flexibility and Conformational Control: The flexibility of the PEG chain can allow for the necessary conformational adjustments to facilitate the formation of a stable and productive ternary complex[7][8].

-

Tunable Length: PEG linkers can be synthesized in various lengths, allowing for the systematic optimization of the distance between the POI and E3 ligase ligands to achieve maximal degradation efficiency[9][10].

This compound: A Key Building Block

This compound is a heterobifunctional linker featuring a methanesulfonyl (Ms) group at one end and a t-butyl ester-protected carboxylic acid at the other, connected by a five-unit PEG chain. This structure provides key functionalities for PROTAC synthesis.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C16H32O7 | [11] |

| Molecular Weight | 336.42 g/mol | [11] |

| XLogP3 | 0.3 | [11] |

| Hydrogen Bond Donor Count | 0 | [11] |

| Hydrogen Bond Acceptor Count | 7 | [11] |

| Rotatable Bond Count | 16 | [11] |

Note: These properties are for Mpeg5-t-butyl ester and are intended to be representative.

Signaling Pathway of PROTAC-Mediated Protein Degradation

The general mechanism of action for a PROTAC involves hijacking the ubiquitin-proteasome pathway.

Caption: General mechanism of PROTAC-mediated targeted protein degradation.

Quantitative Analysis of PEG Linker Performance

The efficacy of a PROTAC is typically evaluated by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax)[6]. While specific data for PROTACs utilizing an this compound linker is not available, comparative studies on PROTACs with varying PEG linker lengths provide valuable insights into the importance of linker optimization.

| Target Protein | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |

| TBK1 | Alkyl/Ether | < 12 | No degradation | - | [6] |

| Alkyl/Ether | 21 | 3 | 96 | [2] | |

| Alkyl/Ether | 29 | 292 | 76 | [2] | |

| ERα | PEG | 12 | ~5000 | ~75 | [10] |

| PEG | 16 | ~1000 | ~95 | [10] | |

| BRD4 | PEG | 0 PEG units | < 500 | >90 | [2] |

| PEG | 1-2 PEG units | > 5000 | <50 | [2] | |

| PEG | 4-5 PEG units | < 500 | >90 | [2] | |

| HDAC6 | Click Chemistry | - | 3.2 | >90 | [2] |

This table summarizes data from various studies and is intended to illustrate the impact of linker length and composition on PROTAC performance. The specific linker chemistry in these studies may differ from this compound.

Experimental Protocols

The following protocols provide a general framework for the synthesis of a PROTAC using a functionalized PEG5-t-butyl ester linker.

General PROTAC Synthesis Workflow

Caption: A general workflow for the synthesis of a PROTAC molecule.

Protocol 1: Coupling of this compound to an Amine-Functionalized E3 Ligase Ligand

This protocol describes the initial step of attaching the linker to the E3 ligase ligand via nucleophilic substitution.

Materials:

-

This compound

-

Amine-functionalized E3 ligase ligand (e.g., pomalidomide-amine)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

N,N-Diisopropylethylamine (DIPEA)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Dissolve the amine-functionalized E3 ligase ligand (1.0 eq) in anhydrous DMF under an inert atmosphere.

-

Add DIPEA (2.0-3.0 eq) to the solution and stir for 10-15 minutes at room temperature.

-

Add a solution of this compound (1.1-1.2 eq) in anhydrous DMF dropwise to the reaction mixture.

-

Stir the reaction at room temperature or elevated temperature (e.g., 50-60 °C) and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain the E3 ligase ligand-PEG5-t-butyl ester conjugate.

Protocol 2: Deprotection of the t-butyl Ester

This protocol outlines the removal of the t-butyl protecting group to reveal the carboxylic acid necessary for the subsequent coupling step.

Materials:

-

E3 ligase ligand-PEG5-t-butyl ester conjugate

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

Procedure:

-

Dissolve the E3 ligase ligand-PEG5-t-butyl ester conjugate in DCM.

-

Add TFA (typically 20-50% v/v) to the solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene (B28343) can help remove residual TFA.

-

The resulting crude E3 ligase ligand-PEG5-carboxylic acid can often be used in the next step without further purification.

Protocol 3: Amide Coupling to the Target Protein Ligand

This protocol describes the final step of coupling the linker-E3 ligase construct to the target protein ligand.

Materials:

-

E3 ligase ligand-PEG5-carboxylic acid

-

Amine-functionalized target protein ligand

-

Anhydrous DMF

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA

Procedure:

-

Dissolve the E3 ligase ligand-PEG5-carboxylic acid (1.0 eq) in anhydrous DMF.

-

Add HATU (1.1-1.2 eq) and DIPEA (2.0-3.0 eq) to the solution and stir for 15-30 minutes at room temperature to activate the carboxylic acid.

-

Add the amine-functionalized target protein ligand (1.0-1.2 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 2-12 hours, monitoring by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with a suitable organic solvent and wash with water and brine.

-

Dry the organic layer, filter, and concentrate.

-

Purify the final PROTAC molecule by preparative high-performance liquid chromatography (HPLC).

Protocol 4: Western Blotting for Protein Degradation Analysis

This protocol is used to quantify the degradation of the target protein after treatment with the synthesized PROTAC.

Materials:

-

Cell line expressing the target protein

-

Synthesized PROTAC

-

DMSO (vehicle control)

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Plate cells at an appropriate density and treat with varying concentrations of the PROTAC (and a vehicle control) for a specified time (e.g., 24 hours).

-

Cell Lysis: Harvest the cells, wash with PBS, and lyse to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a suitable assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and probe with primary antibodies for the target protein and a loading control, followed by the appropriate HRP-conjugated secondary antibody.

-

Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities. Normalize the target protein signal to the loading control to determine the percentage of protein degradation at each PROTAC concentration.

-

Data Analysis: Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Caption: Experimental workflow for Western Blot analysis.

Conclusion

This compound is a valuable and versatile building block for the synthesis of PROTACs in the field of targeted protein degradation. Its PEG-based structure offers advantages in terms of solubility and biocompatibility, while the terminal functional groups allow for straightforward and modular assembly of PROTAC molecules. The rational design of the linker is paramount to the success of a PROTAC, and a systematic approach to linker selection and optimization is crucial for developing potent and selective protein degraders. The protocols and data presented in this guide provide a foundation for researchers to effectively utilize PEGylated linkers like this compound in their drug discovery and development efforts. Further research and the generation of specific quantitative data for PROTACs incorporating this linker will continue to enhance our understanding and application of this important chemical tool.

References

- 1. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in PROTACs for Drug Targeted Protein Research - PMC [pmc.ncbi.nlm.nih.gov]

- 5. precisepeg.com [precisepeg.com]

- 6. benchchem.com [benchchem.com]

- 7. Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Mpeg5-t-butyl ester | C16H32O7 | CID 57890909 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Role of PEG Linkers in Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, particularly in the realm of bioconjugation, polyethylene (B3416737) glycol (PEG) linkers have emerged as a pivotal technology. These versatile molecules are integral to the design and function of advanced therapeutics such as antibody-drug conjugates (ADCs), proteolysis-targeting chimeras (PROTACs), and nanoparticle-based drug delivery systems. The process of covalently attaching PEG chains to a molecule, known as PEGylation, can dramatically improve the pharmacokinetic and pharmacodynamic properties of a therapeutic agent.[1][2][3] PEG linkers enhance drug solubility and stability, extend circulation half-life, and reduce immunogenicity.[4][5][6] This technical guide provides an in-depth exploration of PEG linkers, covering their fundamental properties, diverse applications, and the critical considerations for their use in drug development.

Core Concepts of PEG Linkers

Polyethylene glycol is a biocompatible, non-toxic, and highly water-soluble polymer composed of repeating ethylene (B1197577) oxide units.[7][8] These characteristics make it an ideal candidate for use in pharmaceutical applications. PEG linkers are synthesized with a defined number of these repeating units and are functionalized at their termini with reactive groups to enable covalent attachment to biomolecules.[9][10]

Types of PEG Linkers

PEG linkers can be broadly categorized based on their structure and reactivity:

-

Linear PEG Linkers: These are the simplest form, consisting of a straight chain of PEG units with functional groups at one or both ends.[9][11] They are commonly used to connect a drug molecule to a targeting moiety, such as an antibody.

-

Branched PEG Linkers: These linkers have multiple PEG arms extending from a central core.[9][11] This architecture allows for the attachment of multiple molecules, which can be advantageous for increasing drug payload or creating multivalent targeting constructs.[5][12]

-

Multi-Arm PEG Linkers: Similar to branched PEGs, these have multiple functional groups, enabling the conjugation of several molecules.[13]

-

Cleavable vs. Non-Cleavable Linkers: A critical distinction in PEG linker design is the stability of the bond connecting the drug to the linker.

-

Cleavable Linkers: These are designed to release the therapeutic payload under specific physiological conditions, such as the acidic environment of a tumor or the presence of specific enzymes within a cell.[11][14][15] This controlled release mechanism is crucial for minimizing off-target toxicity.[16]

-

Non-Cleavable Linkers: These form a stable, permanent bond between the drug and the targeting molecule.[14][16] The drug is typically released upon the complete degradation of the conjugate within the target cell.[11]

-

The choice of PEG linker type is a critical design parameter that depends on the specific application and the desired therapeutic outcome.

Impact of PEG Linkers on Drug Properties: Quantitative Insights

The inclusion of a PEG linker can have a profound and measurable impact on the properties of a drug conjugate. The length and architecture of the PEG chain are key determinants of these effects.

Pharmacokinetics and In Vivo Efficacy

Longer PEG chains generally lead to an increased hydrodynamic radius of the conjugate, which in turn reduces renal clearance and extends the plasma half-life.[17][18] This prolonged circulation can result in greater accumulation of the drug in the target tissue, leading to enhanced in vivo efficacy.[19]

| PEG Linker Modification | Change in Half-Life (t½) | In Vitro Cytotoxicity (IC50) Change | In Vivo Efficacy (Tumor Growth Inhibition) | Reference |

| No PEG vs. 4 kDa PEG (Affibody Conjugate) | 2.5-fold increase | 4.5-fold reduction | - | [14] |

| No PEG vs. 10 kDa PEG (Affibody Conjugate) | 11.2-fold increase | 22-fold reduction | Most ideal tumor therapeutic ability | [14] |

| 2/4 PEG Units vs. 8/12/24 PEG Units (ADC) | Increased plasma exposure | - | 35-45% vs. 75-85% decrease in tumor weight | [20] |

Table 1: Impact of PEG Linker Length on Pharmacokinetics and Efficacy. This table summarizes quantitative data from studies comparing different PEG linker lengths on key performance metrics of drug conjugates.

Drug-to-Antibody Ratio (DAR) and In Vitro Potency

In the context of ADCs, PEG linkers can help to mitigate the hydrophobicity of the payload, allowing for higher drug-to-antibody ratios (DARs) without causing aggregation.[19] However, there can be a trade-off between increased PEG length and in vitro potency. Longer PEG chains can sometimes lead to a decrease in cytotoxicity, highlighting the need for careful optimization for each specific ADC.[16][17]

| ADC Construct | Average DAR | In Vitro Cytotoxicity (IC50) | Reference |

| Non-PEGylated ADC | ~3-4 | Baseline | [6] |

| PEGylated ADC (e.g., mPEG24) | 4 or 8 | Maintained or slightly decreased | [21] |

| Affibody-MMAE (No PEG) | 1 | Baseline | [14] |

| Affibody-PEG4k-MMAE | 1 | 6.5-fold higher | [14] |

| Affibody-PEG10k-MMAE | 1 | 22.5-fold higher | [14] |

Table 2: Influence of PEG Linkers on DAR and In Vitro Cytotoxicity. This table provides a comparative overview of how PEGylation can affect the drug-to-antibody ratio and the in vitro potency of antibody-drug conjugates.

Experimental Protocols

Detailed methodologies are essential for the successful design, synthesis, and evaluation of PEGylated drug conjugates. The following sections provide representative protocols for key experiments.

Protocol 1: NHS-Ester PEGylation of a Monoclonal Antibody

This protocol describes the conjugation of an amine-reactive PEG linker to the lysine (B10760008) residues of a monoclonal antibody.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

Mal-(PEG)n-NHS Ester crosslinker

-

Conjugation buffer (e.g., PBS, pH 7-9)

-

Desalting column

-

Reaction tubes

Procedure:

-

Antibody Preparation: If necessary, exchange the mAb into the conjugation buffer using a desalting column.

-

Crosslinker Preparation: Dissolve the Mal-(PEG)n-NHS Ester in an appropriate solvent (e.g., DMSO) to a stock concentration of 10 mg/mL.

-

Conjugation Reaction:

-

Add a 10- to 50-fold molar excess of the crosslinker to the mAb solution.

-

Incubate the reaction mixture for 30 minutes at room temperature or 2 hours at 4°C with gentle mixing.[22]

-

-

Purification: Remove the excess, unreacted crosslinker using a desalting column equilibrated with the desired buffer for the next step.[22]

Protocol 2: Maleimide-Thiol Conjugation

This protocol outlines the reaction between a maleimide-functionalized PEG and a thiol-containing molecule, such as a reduced antibody or a cysteine-containing peptide.

Materials:

-

Thiol-containing molecule

-

PEG-Maleimide

-

Conjugation buffer (e.g., PBS, pH 6.5-7.5, thiol-free)

-

Reaction tubes

Procedure:

-

Molecule Preparation: Dissolve the thiol-containing molecule in the conjugation buffer. If starting with a molecule with disulfide bonds, reduce them using a reducing agent like TCEP and subsequently remove the reducing agent.

-

PEG-Maleimide Preparation: Prepare a stock solution of PEG-Maleimide in the conjugation buffer.

-

Conjugation Reaction:

-

Purification: The final conjugate can be purified by size exclusion chromatography (SEC) or dialysis to remove unreacted PEG-Maleimide.[7][23]

Protocol 3: Characterization of PEGylated Conjugates

A. Size Exclusion Chromatography (SEC) for Purification and Analysis

SEC separates molecules based on their hydrodynamic radius. It is effective for removing unreacted PEG and native protein from the PEGylated conjugate.[]

Typical SEC Protocol:

-

Equilibrate an appropriate SEC column with the desired mobile phase (e.g., PBS).

-

Inject the reaction mixture onto the column.

-

Monitor the elution profile using UV detection (e.g., at 280 nm for proteins). The PEGylated conjugate will typically elute earlier than the unconjugated protein due to its larger size.[25]

B. Hydrophobic Interaction Chromatography (HIC) for DAR Determination

HIC separates molecules based on their hydrophobicity and is a standard method for determining the drug-to-antibody ratio (DAR) of ADCs.[5][26]

Generic HIC Protocol:

-

Mobile Phase Preparation:

-

Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in sodium phosphate (B84403) buffer, pH 7).

-

Mobile Phase B: Low salt buffer (e.g., sodium phosphate buffer, pH 7).

-

-

Chromatography:

-

Equilibrate the HIC column with Mobile Phase A.

-

Inject the ADC sample.

-

Elute with a gradient of decreasing salt concentration (increasing percentage of Mobile Phase B).

-

-

Data Analysis: The different DAR species will separate based on their hydrophobicity, with higher DAR species eluting later. The average DAR can be calculated from the peak areas of the different species.[18]

C. Mass Spectrometry (MS) for DAR Determination

LC-MS is a powerful technique for accurately determining the mass of the intact ADC and its fragments, allowing for precise DAR calculation.[27][28]

General LC-MS Workflow:

-

Sample Preparation: The ADC may be analyzed intact or after reduction to separate the light and heavy chains.[29]

-

LC Separation: Separate the ADC species using reversed-phase liquid chromatography (RPLC) or SEC.

-

MS Analysis: Analyze the eluting species using a high-resolution mass spectrometer (e.g., Q-TOF).

-

Data Deconvolution: Deconvolute the mass spectra to determine the masses of the different species.

-

DAR Calculation: Calculate the average DAR based on the masses and relative abundances of the different drug-loaded species.[30][31]

Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxicity of a drug conjugate.

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with serial dilutions of the PEGylated drug conjugate and control compounds.

-

Incubation: Incubate the cells for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of drug that inhibits 50% of cell growth).[32]

Protocol 5: In Vivo Xenograft Model for Efficacy Studies

Xenograft models are used to evaluate the anti-tumor efficacy of a drug conjugate in a living organism.[33][34]

General Procedure:

-

Cell Implantation: Subcutaneously inject human cancer cells into the flank of immunodeficient mice.[35]

-

Tumor Growth: Monitor the mice until tumors reach a palpable size (e.g., 100-200 mm³).

-

Treatment: Randomize the mice into treatment and control groups and administer the PEGylated drug conjugate, vehicle control, and other relevant controls (e.g., unconjugated antibody) via an appropriate route (e.g., intravenous injection).[36]

-

Monitoring: Measure tumor volume and mouse body weight regularly (e.g., twice a week).[16]

-

Endpoint: The study is concluded when tumors in the control group reach a predetermined size or at a set time point.

-

Data Analysis: Calculate tumor growth inhibition (TGI) by comparing the tumor volumes in the treated groups to the control group.[19]

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate key signaling pathways often targeted by drugs that utilize PEG linkers, such as ADCs directed against HER2 or EGFR.

Caption: HER2 signaling pathway, a key target in cancer therapy.[15][37][38]

Caption: EGFR signaling cascade, frequently dysregulated in cancer.[4][10][13][39]

Experimental Workflows

The following diagrams outline typical experimental workflows in the development and evaluation of PEGylated drug conjugates.

Caption: A streamlined workflow for the development of ADCs.[16]

Caption: Workflow for assessing ADC efficacy in xenograft models.[35]

Conclusion

PEG linkers are a cornerstone of modern drug delivery and bioconjugation, offering a powerful toolkit to enhance the therapeutic properties of a wide range of molecules. By carefully selecting the appropriate PEG linker architecture and length, researchers can optimize the pharmacokinetics, efficacy, and safety profile of novel drug candidates. The methodologies and data presented in this guide provide a framework for the rational design and evaluation of PEGylated therapeutics, paving the way for the development of more effective and safer medicines. As our understanding of the interplay between linker chemistry and biological activity continues to grow, so too will the innovative applications of PEG linkers in addressing unmet medical needs.

References

- 1. ErbB/HER Signaling | Cell Signaling Technology [cellsignal.com]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. researchgate.net [researchgate.net]

- 4. Epidermal growth factor receptor (EGFR) signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]

- 6. adcreview.com [adcreview.com]

- 7. broadpharm.com [broadpharm.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. mdpi.com [mdpi.com]

- 13. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The oncogene HER2; Its signaling and transforming functions and its role in human cancer pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. benchchem.com [benchchem.com]

- 20. aacrjournals.org [aacrjournals.org]

- 21. Item - PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - American Chemical Society - Figshare [acs.figshare.com]

- 22. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 23. confluore.com [confluore.com]

- 25. lcms.cz [lcms.cz]

- 26. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. enovatia.com [enovatia.com]

- 28. agilent.com [agilent.com]

- 29. lcms.cz [lcms.cz]

- 30. hpst.cz [hpst.cz]

- 31. pubs.acs.org [pubs.acs.org]

- 32. mdpi.com [mdpi.com]

- 33. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]

- 34. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 35. benchchem.com [benchchem.com]

- 36. researchgate.net [researchgate.net]

- 37. researchgate.net [researchgate.net]

- 38. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 39. creative-diagnostics.com [creative-diagnostics.com]

Solubility Characteristics of Functionalized PEG5-t-butyl Esters: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the solubility characteristics of MS-PEG5-t-butyl ester compounds, a class of heterobifunctional linkers critical in bioconjugation, drug delivery, and proteomics. Given that "this compound" is a general designation, this document addresses the solubility of the core PEG5-t-butyl ester structure when functionalized with various reactive groups (represented by "MS" or "X").

The insights and protocols herein are curated for researchers, scientists, and drug development professionals to facilitate the effective use of these versatile molecules in their experimental designs.

Introduction to PEG5-t-butyl Ester Linkers

Polyethylene glycol (PEG) linkers are widely employed to enhance the pharmaceutical properties of molecules, including their solubility, stability, and pharmacokinetic profiles.[1][2] The PEG5-t-butyl ester moiety serves as a foundational structure for a range of valuable crosslinkers. These linkers are characterized by a five-unit PEG chain, which imparts hydrophilicity, and a tert-butyl ester group, which acts as a protecting group for a carboxylic acid that can be deprotected under acidic conditions.[3][4] The "MS" component represents a functional group (e.g., an amine, aldehyde, or N-hydroxysuccinimide ester) that provides a reactive site for conjugation to biomolecules. The overall solubility of the linker is a crucial parameter for its successful application in bioconjugation protocols.

Physicochemical Properties

The fundamental properties of these linkers, such as molecular weight and chemical formula, are dependent on the specific functional group attached. Below are the properties for a representative compound, Amino-PEG5-t-butyl ester.

| Property | Value | Reference |

| Synonym | tert-Butyl-1-amino-3,6,9,12,15-pentaoxaoctadecan-18-oate | [5] |

| CAS Number | 1446282-18-3 | [5] |

| Molecular Formula | C17H35NO7 | [5] |

| Molecular Weight | 365.46 g/mol | [5] |

| Appearance | Colorless liquid | [6] |

Solubility Profile

The amphiphilic nature of this compound, with its hydrophilic PEG chain and more hydrophobic alkyl and t-butyl ester components, allows for its solubility in a range of solvents.

Qualitative Solubility

The following table summarizes the general solubility of functionalized PEG5-t-butyl ester compounds in common laboratory solvents, as indicated by chemical suppliers and literature. The hydrophilic PEG spacer is a key contributor to solubility in aqueous media and polar organic solvents.[4][7]

| Solvent Class | Solvent | Solubility |

| Aqueous | Water | Soluble (Enhanced by PEG chain) |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble[7] |

| Dimethylformamide (DMF) | Soluble[8] | |

| Acetonitrile (ACN) | Soluble[3] | |

| Chlorinated | Dichloromethane (DCM) | Soluble[3] |

| Alcohols | Ethanol | Soluble[8] |

Quantitative Solubility

Publicly available literature and datasheets do not provide specific quantitative solubility data (e.g., mg/mL at a defined temperature) for the broad class of this compound compounds. Due to the influence of the specific functional group ("MS") and environmental factors, experimental determination is essential for precise applications.

Factors Influencing Solubility

Several factors can significantly impact the solubility of these linkers:

-

PEG Chain Length: The five-unit PEG chain is a primary driver of aqueous solubility. Longer PEG chains generally lead to higher water solubility.[7]

-

Functional Group ("MS"): The nature of the terminal functional group can alter the polarity and charge of the molecule. For instance, an ionizable group like a primary amine can be protonated at lower pH, increasing its solubility in aqueous buffers.

-

Temperature: For solid forms of these linkers, solubility in liquid solvents typically increases with temperature.

-

pH: For linkers with pH-sensitive functional groups (e.g., amines, carboxylic acids), the pH of the aqueous solution will dictate the charge state and, consequently, the solubility.

-

Solvent Polarity: The principle of "like dissolves like" applies. The PEG component favors polar solvents, while the t-butyl ester and alkyl chain have an affinity for less polar organic solvents. This dual nature allows for broad solvent compatibility.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol based on the well-established "shake-flask" method, which is reliable for determining the thermodynamic solubility of compounds.[9]

Objective: To determine the saturation solubility of an this compound compound in a specific solvent.

Materials:

-

This compound compound

-

Selected solvent (e.g., phosphate-buffered saline, DMSO)

-

Vials with screw caps

-

Orbital shaker or vortex mixer

-

Thermostatically controlled environment (e.g., incubator, water bath)

-

Centrifuge

-

Analytical balance

-

Syringes and syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV, ELSD) or other quantitative analysis equipment.

Procedure:

-

Preparation: Add an excess amount of the this compound compound to a pre-determined volume of the solvent in a vial. The excess solid should be clearly visible.

-

Equilibration: Seal the vial and place it on an orbital shaker in a temperature-controlled environment. Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution is saturated.

-

Phase Separation: After equilibration, centrifuge the vial at high speed to pellet the excess solid.

-

Sample Collection: Carefully extract an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot using a syringe filter into a clean vial.

-

Dilution: Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a calibrated HPLC or other quantitative method to determine the concentration of the dissolved compound.

-

Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the solubility of the compound in the chosen solvent at the specified temperature.

Visualizations

The following diagrams illustrate key concepts related to the solubility and application of this compound linkers.

Caption: Factors influencing the solubility of this compound.

Caption: Workflow for the shake-flask solubility determination method.

Caption: Role of a heterobifunctional PEG5-t-butyl ester in bioconjugation.

Conclusion

This compound and its derivatives are versatile heterobifunctional linkers whose solubility is governed by the interplay between their hydrophilic PEG chain, the nature of their terminal functional group, and the properties of the solvent system. While generally soluble in a wide range of aqueous and organic solvents, precise quantitative solubility data is application-specific and necessitates experimental determination. The provided protocol for the shake-flask method offers a reliable framework for obtaining this critical data, ensuring the successful design and execution of bioconjugation and drug delivery strategies.

References

- 1. PEG-t-butyl ester | t-butyl ester-PEG linkers | AxisPharm [axispharm.com]

- 2. nbinno.com [nbinno.com]

- 3. vectorlabs.com [vectorlabs.com]

- 4. tert-Butyl 3-(2-hydroxyethoxy)propanoate | 671802-00-9 [chemicalbook.com]

- 5. Potential Limitations of PEGylated Therapeutic Proteins | Biopharma PEG [biochempeg.com]

- 6. info.gbiosciences.com [info.gbiosciences.com]

- 7. The Effect of PEG Molecular Weights on Dissolution Behavior of Simvastatin in Solid Dispersions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tools.thermofisher.com [tools.thermofisher.com]

An In-Depth Technical Guide to MS-PEG5-t-butyl Ester: A Versatile Tool for Bioconjugation and Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of MS-PEG5-t-butyl ester, a heterobifunctional crosslinker increasingly utilized in the fields of bioconjugation, drug delivery, and nanotechnology. We will delve into its chemical properties, synthesis, and purification, and provide detailed experimental protocols for its application in modifying biomolecules and functionalizing nanoparticles.

Introduction to this compound

This compound, also known as Mesyl-PEG5-tert-butyl ester, is a versatile chemical tool featuring a methanesulfonyl (mesyl) group at one end of a five-unit polyethylene (B3416737) glycol (PEG) chain and a tert-butyl ester protecting group at the other. The mesyl group serves as an excellent leaving group, facilitating nucleophilic substitution reactions, particularly with thiol groups found in cysteine residues of proteins. The tert-butyl ester protects a carboxylic acid, which can be deprotected under acidic conditions to allow for subsequent conjugation reactions. The hydrophilic PEG linker enhances the solubility and biocompatibility of the conjugated molecule, reduces steric hindrance, and provides a flexible spacer arm.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is crucial for its effective use in experimental design. The key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 870487-48-2 | N/A |

| Molecular Formula | C₁₆H₃₂O₉S | N/A |

| Molecular Weight | 400.48 g/mol | N/A |

| Appearance | Typically a colorless to pale yellow oil or liquid | N/A |

| Solubility | Soluble in a wide range of organic solvents (e.g., DCM, DMF, DMSO) and has some water solubility due to the PEG chain. | N/A |

| Storage | Recommended to be stored at -20°C for long-term stability. | N/A |

Synthesis and Purification

The synthesis of this compound typically starts from a commercially available Hydroxy-PEG5-t-butyl ester. The terminal hydroxyl group is then converted to a mesylate.

General Synthesis Protocol

A generalized protocol for the synthesis of this compound is as follows:

-

Dissolution: Dissolve Hydroxy-PEG5-t-butyl ester in an anhydrous aprotic solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., argon or nitrogen).

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Addition of Base: Add a non-nucleophilic base, such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), to the reaction mixture.

-

Mesylation: Slowly add methanesulfonyl chloride (MsCl) dropwise to the stirred solution.

-

Reaction: Allow the reaction to proceed at 0°C for a specified time, and then warm to room temperature, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Quenching: Once the reaction is complete, quench it by adding a cold, saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with an organic solvent like DCM.

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Purification Protocol

The crude this compound is typically purified using column chromatography on silica (B1680970) gel.

-

Column Preparation: Pack a silica gel column with an appropriate solvent system, such as a gradient of ethyl acetate (B1210297) in hexanes.

-

Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

-

Elution: Elute the column with the chosen solvent system, collecting fractions.

-

Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

-

Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: Synthesis and Purification Workflow for this compound.

Experimental Protocols and Applications

The unique bifunctional nature of this compound makes it a valuable reagent in various bioconjugation and drug delivery applications.

Bioconjugation: S-Alkylation of Cysteine Residues in Proteins

The mesyl group of this compound is highly reactive towards nucleophilic thiol groups of cysteine residues in proteins, forming a stable thioether bond. This site-specific modification is advantageous for creating well-defined protein-PEG conjugates.

Experimental Protocol for Protein PEGylation:

-

Protein Preparation: Prepare a solution of the protein containing a free cysteine residue in a suitable buffer, typically at a pH range of 7.0-8.5. Ensure the buffer is free of primary amines and thiols.

-

Reagent Preparation: Prepare a stock solution of this compound in a compatible organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

-

Reaction: Add a molar excess of the this compound solution to the protein solution. The optimal molar ratio will depend on the protein and should be determined empirically.

-

Incubation: Incubate the reaction mixture at room temperature or 4°C with gentle stirring for a duration ranging from a few hours to overnight.

-

Purification: Remove the excess unreacted PEG linker and byproducts using size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).

-

Characterization: Characterize the resulting PEGylated protein using techniques such as SDS-PAGE to observe the increase in molecular weight, and LC-MS to confirm the mass of the conjugate and determine the degree of PEGylation.

The following diagram illustrates the reaction between this compound and a cysteine residue on a protein.

Caption: S-Alkylation of a protein's cysteine residue with this compound.

Nanoparticle Functionalization

This compound can be used to functionalize the surface of nanoparticles, such as gold nanoparticles (AuNPs), to improve their stability, biocompatibility, and circulation time in vivo. The mesyl group can react with thiol-modified surfaces or ligands pre-attached to the nanoparticle surface.

Experimental Protocol for Gold Nanoparticle Functionalization:

-

Nanoparticle Synthesis: Synthesize gold nanoparticles using a standard method (e.g., citrate (B86180) reduction).

-

Surface Modification (Optional): If the nanoparticle surface does not have reactive groups, it can be first modified with a thiol-containing ligand.

-

PEGylation: Add a solution of this compound to the gold nanoparticle suspension. The concentration will need to be optimized.

-

Incubation: Allow the mixture to react for several hours at room temperature with gentle stirring.

-

Purification: Remove excess PEG linker by centrifugation and resuspension of the nanoparticles in a fresh buffer. Repeat this washing step multiple times.

-

Characterization: Characterize the PEG-functionalized nanoparticles using techniques such as Dynamic Light Scattering (DLS) to measure the increase in hydrodynamic diameter, UV-Vis spectroscopy to observe any shift in the surface plasmon resonance peak, and Transmission Electron Microscopy (TEM) to visualize the particles.

The following diagram shows a general workflow for the functionalization of gold nanoparticles.

Caption: Workflow for the functionalization of gold nanoparticles with this compound.

Deprotection of the t-butyl Ester Group

The t-butyl ester group can be readily removed under acidic conditions to reveal a free carboxylic acid. This carboxylic acid can then be used for further conjugation, for example, to attach a targeting ligand or a drug molecule using carbodiimide (B86325) chemistry (e.g., with EDC/NHS).

Experimental Protocol for Deprotection:

-

Dissolution: Dissolve the PEGylated molecule or nanoparticle in a suitable solvent.

-

Acid Treatment: Treat the solution with an acid such as trifluoroacetic acid (TFA), often in a co-solvent like DCM. The concentration of TFA and reaction time will need to be optimized.

-

Removal of Acid: After the reaction is complete, remove the acid and solvent under reduced pressure.

-

Purification: Purify the deprotected product using an appropriate method, such as HPLC or dialysis, to remove any remaining acid and byproducts.

Role in Drug Delivery and Signaling Pathways

The use of this compound in drug delivery systems, such as in the construction of Antibody-Drug Conjugates (ADCs) or Proteolysis Targeting Chimeras (PROTACs), can significantly impact their therapeutic efficacy. The PEG linker can influence the pharmacokinetics and biodistribution of the drug, potentially leading to enhanced tumor accumulation through the Enhanced Permeability and Retention (EPR) effect.

While the linker itself does not directly participate in signaling pathways, its role in delivering a therapeutic agent to a specific target can indirectly modulate various cellular processes. For instance, an ADC constructed with this linker that delivers a cytotoxic payload to a cancer cell will trigger apoptosis pathways. A PROTAC utilizing this linker will induce the degradation of a target protein, thereby inhibiting its downstream signaling cascade.

The following diagram illustrates the general concept of a PROTAC, where a PEG linker connects a ligand for a target protein and a ligand for an E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein.

Caption: General mechanism of action for a PROTAC, often utilizing a PEG linker.

Conclusion